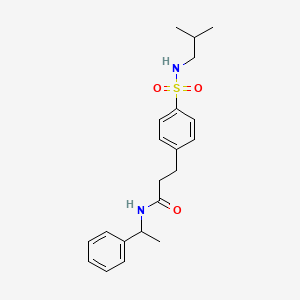
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHM-1, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. EHM-1 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects are currently being studied.
Mécanisme D'action
The exact mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not yet fully understood, but it is believed to act through various pathways. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit cell growth and induce apoptosis. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been shown to reduce inflammation in the brain and protect neurons from oxidative stress. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have antioxidant properties and may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications in cancer therapy and neuroprotection. Additionally, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of research is the development of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in cancer patients. Another area of research is the potential neuroprotective effects of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has shown potential in various scientific research applications, including cancer therapy and neuroprotection. In cancer therapy, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Propriétés
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-9-7-8-14(2)20(15)24-22(17)26)23(27)16-11-18(28-3)21(30-5)19(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGRLMWDUMJVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














